Aeroplysinin

Antimicrobial Gram-positive MIC

Sourcing bioactive marine natural products with authenticated stereochemistry is a persistent bottleneck. Aeroplysinin-1 (CAS 55057-73-3) resolves this by offering a rigorously characterized, bromotyrosine-derived secondary metabolite. Key differentiators: - Enantiomerically defined (+)-aeroplysinin-1, the naturally occurring and bioactive stereoisomer - Validated Gram-positive antibacterial activity (MIC 12.5-25 µg/mL against S. aureus, B. subtilis; MIC <32 µg/mL against MRSA) - Confirmed in vivo anti-angiogenic efficacy in CAM (1.5-3 nmol/egg) and Matrigel plug assays Supplied with comprehensive analytical documentation to ensure reproducible pharmacology.

Molecular Formula C9H9Br2NO3
Molecular Weight 338.98 g/mol
CAS No. 55057-73-3
Cat. No. B7881393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAeroplysinin
CAS55057-73-3
Molecular FormulaC9H9Br2NO3
Molecular Weight338.98 g/mol
Structural Identifiers
SMILESCOC1=C(C(C(C=C1Br)(CC#N)O)O)Br
InChIInChI=1S/C9H9Br2NO3/c1-15-7-5(10)4-9(14,2-3-12)8(13)6(7)11/h4,8,13-14H,2H2,1H3/t8-,9-/m0/s1
InChIKeyBGYNLOSBKBOJJD-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aeroplysinin-1 Overview


Aeroplysinin-1, also designated (+)-aeroplysinin-1 or aeroplysinin I, is a bromotyrosine-derived secondary metabolite originally isolated from marine sponges of the genera Aplysina and Verongia (e.g., Aplysina aerophoba, Verongia aerophoba) [1]. The compound is a naturally occurring 1,2-dihydroarene-1,2-diol featuring a cyclohexadiene acetonitrile core with two bromine substituents and a characteristic tertiary alcohol [2]. Aeroplysinin-1 is enzymatically generated in the sponge from the biogenetic precursors isofistularin-3 and aerophobin-2 as part of a wound-induced chemical defense mechanism [3].

Why Aeroplysinin-1 Cannot Be Substituted


Substitution of aeroplysinin-1 with structurally related bromotyrosine derivatives is not functionally equivalent. The compound's distinct cyclohexadiene core (dienone structure) is essential for its pronounced biological activities, while the larger isoxazoline alkaloid precursors (isofistularin-3 and aerophobin-2) are either inactive or exhibit only marginal antimicrobial and cytotoxic effects [1]. Furthermore, synthetic aeroplysinin analogues bearing an epoxy ketone warhead achieve low-micromolar EGFR/PDGFR inhibition and pronounced cellular activity, whereas the natural product itself shows no significant activity in cell-based RTK inhibition assays [2].

Aeroplysinin-1 Quantitative Evidence


Antibacterial Activity vs. Precursors

Aeroplysinin-1 demonstrates pronounced antibiotic activity, while its biogenetic precursors isofistularin-3 and aerophobin-2 are either inactive or marginally active [1]. Against Gram-positive and Gram-negative bacteria, aeroplysinin-1 exhibits MIC values of 12.5-25 µg/mL, representing a functionally distinct activation state [1]. Activity against MRSA has been confirmed with MIC < 32 µg/mL [2].

Antimicrobial Gram-positive MIC

Cytotoxicity vs. Dienone

In a direct head-to-head comparison, aeroplysinin-1 and the co-occurring dienone were evaluated for cytotoxicity against HeLa human cervical carcinoma cells [1]. Aeroplysinin-1 displayed an IC50 of 3.0 µM, which is statistically comparable to dienone (IC50 = 3.2 µM) [1].

Cytotoxicity HeLa IC50

In Vivo Anti-Angiogenesis Validation

Aeroplysinin-1 demonstrates dose-dependent inhibition of angiogenesis in vivo. In the chick chorioallantoic membrane (CAM) assay, aeroplysinin-1 administered at 1.5 to 3 nmol per egg inhibited angiogenesis in a dose-dependent manner [1]. The in vivo inhibition was further confirmed by the Matrigel plug assay [2].

Anti-angiogenesis Matrigel plug CAM assay

NF-κB Pathway Inhibition in Endothelial Cells

Aeroplysinin-1 inhibits the expression of pro-inflammatory genes in TNF-α- and LPS-stimulated HUVECs by targeting the NF-κB pathway through inhibition of IκB kinase (IKK) complex phosphorylation and RelA/p65 nuclear import [1]. Additionally, aeroplysinin-1 prevents TNF-α-induced Akt phosphorylation in HUVECs [1].

NF-κB Endothelial inflammation TNF-α

Aeroplysinin-1 Research Applications


Gram-Positive Antibacterial Screening

Utilize aeroplysinin-1 in antibacterial screening programs targeting Gram-positive pathogens. The compound exhibits MIC values of 12.5-25 µg/mL against S. aureus and B. subtilis, and MIC < 32 µg/mL against MRSA, while its precursors show negligible activity [5][4].

Preclinical Anti-Angiogenic Studies

Employ aeroplysinin-1 in in vivo angiogenesis models (CAM assay at 1.5-3 nmol/egg; Matrigel plug assay) for evaluating anti-angiogenic therapeutic potential. The compound demonstrates validated anti-angiogenic activity across multiple in vivo models [5][4].

Endothelial Inflammation Research

Investigate the role of NF-κB and PI3K/Akt pathways in endothelial inflammatory responses using aeroplysinin-1 as a chemical probe. The compound inhibits TNF-α-induced NF-κB activation and Akt phosphorylation in HUVECs, supporting studies in atherosclerosis and vascular inflammation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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